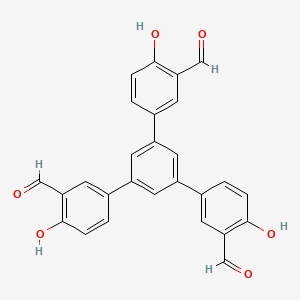
1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine is a chemical compound with a complex structure that includes a chlorophenoxy group, a fluorophenyl group, and an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-fluorobenzaldehyde to form the corresponding chlorophenoxy-fluorophenyl intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Aplicaciones Científicas De Investigación
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
{2-(4-chlorophenoxy)-5-fluorophenyl}methyl(ethyl)amine: This compound has a similar structure but with an ethyl group instead of a methyl group.
{2-(4-chlorophenoxy)-5-fluorophenyl}methyl(amine): This compound lacks the ethyl group, making it structurally simpler.
Uniqueness
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
289717-58-4 |
|---|---|
Fórmula molecular |
C15H15ClFNO |
Peso molecular |
279.73 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine |
InChI |
InChI=1S/C15H15ClFNO/c1-10(18-2)14-9-12(17)5-8-15(14)19-13-6-3-11(16)4-7-13/h3-10,18H,1-2H3 |
Clave InChI |
WJHPAIHCWWZGFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)


![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)





![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
